Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene followed by the introduction of an amino group and esterification. One common method involves the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Esterification: The resulting amino-thiophene is then esterified using methanol and an acid catalyst like sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine and amino groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate
- Methyl 3-amino-3-(4-fluorothiophen-2-yl)propanoate
- Methyl 3-amino-3-(4-iodothiophen-2-yl)propanoate
Uniqueness
Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
Properties
Molecular Formula |
C8H10BrNO2S |
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Molecular Weight |
264.14 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3 |
InChI Key |
NAVLCHCTGNRQJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CS1)Br)N |
Origin of Product |
United States |
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